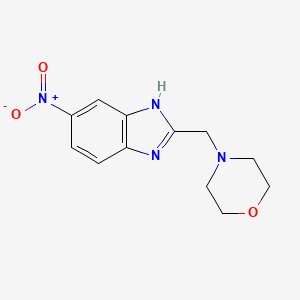

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-, also known as NBD-556, is a small molecule inhibitor that has been extensively used in scientific research. It is primarily used to study the role of protein kinases in various cellular processes. NBD-556 has been shown to have potent inhibitory effects on several protein kinases, including PDK1, PIM1, and CK2.

Wissenschaftliche Forschungsanwendungen

Anticancer Therapeutics

Benzimidazole derivatives: have been extensively studied for their anticancer properties. The 2-substituted benzimidazoles , in particular, show promise in targeted cancer therapy. The modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus significantly contribute to the compound’s anticancer activity. These derivatives can be designed to be selective, potent, and multi-targeted anticancer agents .

Medicinal Chemistry

The amphoteric nature of the benzimidazole ring, which contains two nitrogen atoms, makes it a versatile nucleus for the development of new bioactive molecules. The tautomeric forms of benzimidazole allow for a range of interactions in biological systems, making it a valuable lead compound in medicinal chemistry .

Heterocyclic Compound Synthesis

Benzimidazoles are central to the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical industry. The 2-(morpholin-4-ylmethyl)-5-nitro-1H-benzimidazole serves as a key intermediate in synthesizing various heterocyclic structures that possess a wide range of biological activities .

Chemical Property Analysis

The structural and chemical properties of benzimidazole derivatives like 2-(morpholin-4-ylmethyl)-5-nitro-1H-benzimidazole are important for understanding their reactivity and potential applications. Detailed analyses, including melting point, boiling point, density, molecular formula, and weight , provide insights into how these compounds can be utilized in different scientific applications .

Bioactive Molecule Design

The benzimidazole nucleus is a privileged structure widely used in the design of bioactive molecules. Its isosteric relationship with purine-based nucleic acids makes it an excellent scaffold for developing new therapeutic agents with various biological activities .

Pharmacological Research

In pharmacology, the 2-substituted benzimidazoles are explored for their potential as analgesics and in treating cardiovascular diseases . The diverse biological activities of these compounds make them valuable for drug discovery and development .

Molecular Modeling

Density Functional Theory (DFT): calculations on benzimidazole derivatives help predict their molecular geometry, vibrational frequencies, and chemical shift values. This computational approach aids in the design of new compounds with desired properties for specific applications .

Industrial Applications

While not directly related to 2-(morpholin-4-ylmethyl)-5-nitro-1H-benzimidazole , benzimidazole derivatives find use in industrial settings. Their antibacterial and antifungal properties make them suitable for applications requiring sterile conditions .

Wirkmechanismus

Target of Action

The primary targets of 2-substituted benzimidazole derivatives, such as the compound , are often associated with cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The compound interacts with its targets, leading to various mechanisms of action as anticancer agents . The specific mode of action can vary depending on the substitution pattern around the nucleus .

Result of Action

The result of the compound’s action is typically a reduction in the proliferation of cancer cells . The specific molecular and cellular effects can vary based on the compound’s structure and the nature of its target.

Eigenschaften

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

CAS RN |

94720-52-2 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)